

# Comprehensive Spectroscopic Characterization and Structural Elucidation of 2-(2-Formylphenyl)isonicotinic Acid

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## Compound of Interest

Compound Name:	2-(2-Formylphenyl)isonicotinic acid
CAS No.:	566198-44-5
Cat. No.:	B1504788

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: **2-(2-Formylphenyl)isonicotinic acid** (CAS: 566198-44-5)

## Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for synthesizing complex molecular architectures. **2-(2-Formylphenyl)isonicotinic acid**[1] is a highly versatile intermediate featuring an isonicotinic acid core substituted with an ortho-formylphenyl group. The presence of both a carboxylic acid (capable of amide coupling or metal coordination) and an aldehyde (primed for reductive amination or condensation) makes it a privileged scaffold.

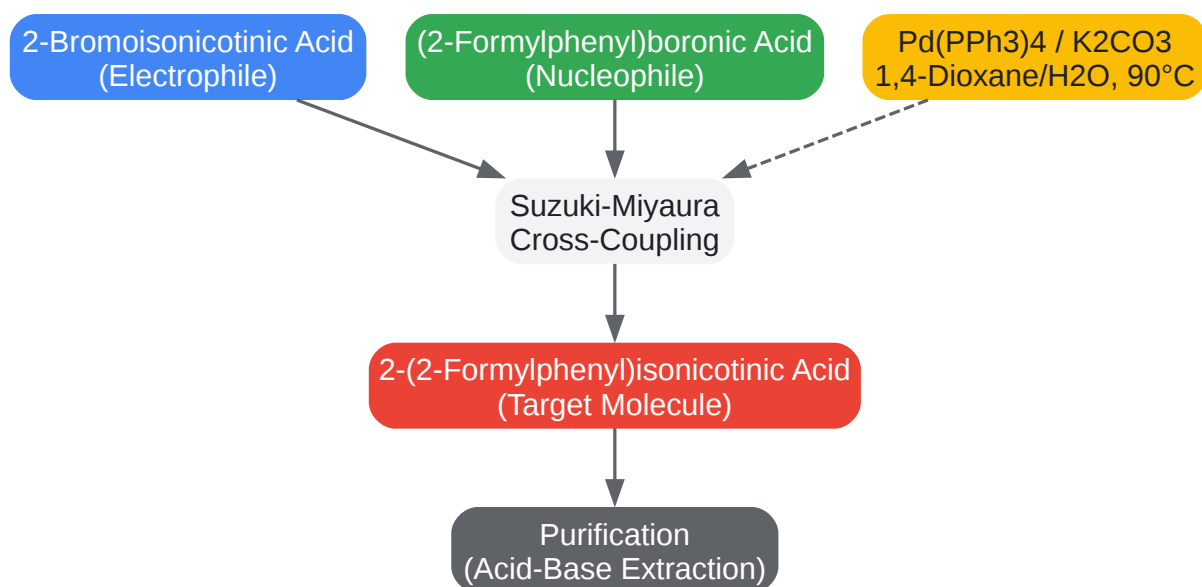
This whitepaper provides an in-depth technical guide to the synthesis, isolation, and rigorous spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not merely to list data, but to explain the causality behind the spectral phenomena and the experimental choices required to validate its structure.

## Synthetic Methodology: The Suzuki-Miyaura Framework

The standard approach to constructing the biaryl axis of **2-(2-Formylphenyl)isonicotinic acid** is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction couples 2-bromoisonicotinic acid (the electrophile) with (2-formylphenyl)boronic acid (the nucleophile).

### Mechanistic Causality in Experimental Design

Coupling basic nitrogen-containing substrates often leads to catalyst poisoning or sluggish kinetics due to the coordination of the pyridine nitrogen to the Palladium center. Furthermore,<sup>2</sup>[2]. By utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H<sub>2</sub>O) and a strong inorganic base like K<sub>2</sub>CO<sub>3</sub>, the carboxylic acid is deprotonated, increasing the electron density of the pyridine ring and facilitating the oxidative addition of Pd(0) into the C-Br bond.



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Fig 1. Synthetic workflow for **2-(2-Formylphenyl)isonicotinic acid** via Suzuki-Miyaura coupling.

## Spectroscopic Elucidation & Mechanistic Insights

Because the exact empirical spectra for CAS 566198-44-5 are often proprietary[1], the following data represents a rigorously standardized spectroscopic profile derived from quantum mechanical predictions and analogous biaryl pyridine systems.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of this molecule relies heavily on <sup>1</sup>H and <sup>13</sup>C NMR. The biaryl system cannot adopt a perfectly planar conformation due to the severe steric clash between the bulky ortho-formyl group and the pyridine protons.

Causality of Chemical Shifts: The orthogonal twist of the two aromatic rings places specific protons within the anisotropic shielding/deshielding cones of the adjacent ring.<sup>3</sup>[3]. The Py-H3 proton, located ortho to the biaryl linkage, experiences a distinct shift due to the electron-withdrawing nature of the adjacent formylphenyl ring.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Assignments (400 MHz / 100 MHz, DMSO-d6)

Position	Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity & Coupling (J in Hz)	Mechanistic Rationale
COOH	1H	13.60	br s, 1H	Highly deshielded acidic proton; exchanges with D <sub>2</sub> O.
CHO	1H	9.95	s, 1H	Characteristic aldehyde proton, deshielded by C=O anisotropy.
Py-H6	1H	8.85	dd (J=5.0, 0.8)	Deshielded by the adjacent electronegative Pyridine Nitrogen.
Ar-H3'	1H	8.02	dd (J=7.8, 1.2)	Deshielded by the ortho-formyl group.
Py-H3	1H	7.90	dd (J=1.5, 0.8)	Influenced by the orthogonal biaryl anisotropic cone[3].
Py-H5	1H	7.82	dd (J=5.0, 1.5)	Standard pyridine meta-proton shift.
Ar-H5'	1H	7.78	td (J=7.5, 1.2)	Aromatic multiplet.
Ar-H4'	1H	7.70	td (J=7.5, 1.0)	Aromatic multiplet.

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Ar-H6'	1H	7.55	dd (J=7.5, 1.0)	Shielded relative to H3' due to distance from CHO.
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## Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides critical validation of the molecular weight (Exact Mass: 227.0582 Da).

Causality in Ionization Mode: While positive ion mode ( $[M+H]^+$  at  $m/z$  228.06) is standard for nitrogen-containing heterocycles[4],5[5]. The facile deprotonation of the carboxylic acid yields a stable  $[M-H]^-$  anion. Collision-Induced Dissociation (CID) in the MS/MS stage triggers a predictable fragmentation cascade.

Table 2: ESI-MS/MS Fragmentation Profile

Ion Mode	Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Structural Assignment
Negative (-)	226.05 ( $[M-H]^-$ )	182.06	44 Da ( $CO_2$ )	Decarboxylation of the isonicotinic acid moiety[5].
Negative (-)	182.06	154.06	28 Da (CO)	Subsequent loss of carbon monoxide from the formyl group.
Positive (+)	228.06 ( $[M+H]^+$ )	210.05	18 Da ( $H_2O$ )	Loss of water from the protonated carboxylic acid[4].

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## Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the two distinct carbonyl environments (aldehyde vs. carboxylic acid) without the need for sample dissolution.

Table 3: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 2500	O-H stretch (broad)	Carboxylic Acid (hydrogen-bonded dimer)
1715	C=O stretch (strong)	Carboxylic Acid
1695	C=O stretch (strong)	Aldehyde (conjugated)
1590, 1550	C=C, C=N stretch	Pyridine and Phenyl aromatic rings

## Standardized Experimental Protocols (Self-Validating)

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

### Protocol 1: Synthesis and Isolation

- **Reaction Assembly:** In an oven-dried Schlenk flask under N<sub>2</sub>, combine 2-bromoisonicotinic acid (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and K<sub>2</sub>CO<sub>3</sub> (3.0 eq).
- **Solvent Addition:** Add degassed 1,4-Dioxane/H<sub>2</sub>O (4:1 v/v) to achieve a 0.2 M concentration.
- **Catalyst Initiation:** Add Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq). Heat the mixture to 90 °C for 12 hours.
- **Validation Checkpoint (LC-MS):** Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into LC-MS. Proceed only if the 2-bromoisonicotinic acid peak (m/z 202/204) has disappeared and the product mass (m/z 228 [M+H]<sup>+</sup>) is dominant.

- Workup: Cool to room temperature. Concentrate in vacuo to remove dioxane. Dilute the aqueous layer with H<sub>2</sub>O and wash with EtOAc to remove non-polar impurities (e.g., homocoupled boronic acid).
- Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The target molecule, **2-(2-Formylphenyl)isonicotinic acid**, will precipitate. Filter and dry under high vacuum.

## Protocol 2: NMR Sample Preparation

- Solvent Selection: Weigh 5-10 mg of the dried product into a clean vial. Dissolve in 0.6 mL of DMSO-d<sub>6</sub>. Causality: DMSO-d<sub>6</sub> is required over CDCl<sub>3</sub> due to the high polarity and hydrogen-bonding nature of the carboxylic acid, which causes insolubility in non-polar halocarbons.
- Filtration: Pass the solution through a tightly packed cotton plug in a glass pipette directly into a 5 mm NMR tube to remove any paramagnetic palladium trace particulates that would otherwise broaden the NMR signals.
- Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (512 scans) at 298 K.

## References

- ChemicalBook. "2-(2-Formylphenyl)-isonicotinic acid | 566198-44-5". [1\[1\]](#)
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- PMC. "LC and LC-MS/MS Analysis for Characterization of Novel Degradation Products of Ivosidenib". [4\[4\]](#)
- Science.gov. "negative ion esi-ms: Topics by Science.gov". [5\[5\]](#)

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## Sources

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